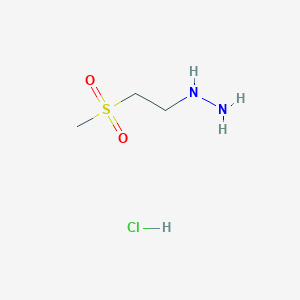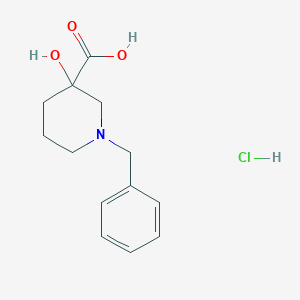
4-Fluorobenzaldehyde-2,3,5,6-D4
Descripción general
Descripción
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 4-Fluorobenzaldehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. The molecular formula of this compound is C7HD4FO, and it has a molecular weight of 128.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluorobenzaldehyde-2,3,5,6-D4 can be synthesized through a halogen-exchange reaction with 4-chlorobenzaldehyde. This reaction involves the substitution of chlorine atoms with fluorine atoms under specific conditions . The deuterium labeling is achieved by incorporating deuterium into the benzene ring during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The production process requires careful handling and storage to maintain the stability and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzaldehyde-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions vary depending on the desired functional group.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Fluorobenzaldehyde-2,3,5,6-D4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a synthetic intermediate in the preparation of various pharmaceutical compounds.
Biology: Acts as an inhibitor of mushroom tyrosinase, an enzyme involved in the production of melanin.
Industry: Employed as a tracer in drug development to study pharmacokinetic and metabolic profiles.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzaldehyde-2,3,5,6-D4 involves its interaction with specific molecular targets and pathways. As an inhibitor of mushroom tyrosinase, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In the preparation of pyrazolopyridine derivatives, it acts as a precursor, contributing to the inhibition of MAPK pathways, which are involved in cell signaling and proliferation .
Comparación Con Compuestos Similares
4-Fluorobenzaldehyde-2,3,5,6-D4 can be compared with other fluorinated benzaldehydes, such as:
2-Fluorobenzaldehyde: Differing in the position of the fluorine atom, leading to different reactivity and applications.
3-Fluorobenzaldehyde: Similar to 2-Fluorobenzaldehyde, with variations in reactivity due to the position of the fluorine atom.
4-Fluorobenzaldehyde: The non-deuterated version of this compound, used in similar applications but without the benefits of deuterium labeling.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise quantitation in research applications .
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXIWFBQSVDPP-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)




![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

